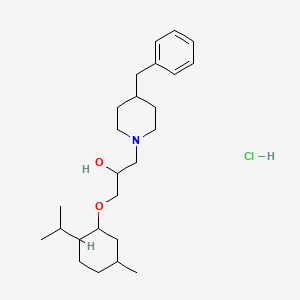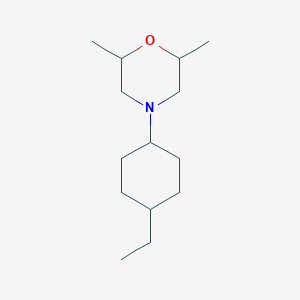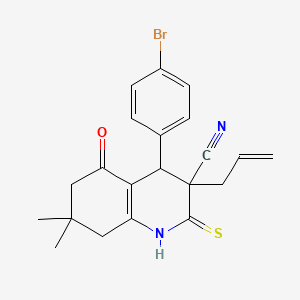![molecular formula C27H36N4O2 B5190588 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5190588.png)
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of the methoxyphenyl groups. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or similar compounds.
Introduction of Methoxyphenyl Groups: This step may involve nucleophilic substitution reactions where methoxyphenyl groups are introduced to the piperidine and pyrazole rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-methylethan-1-amine
- 2-(1-Methoxy-1-methylethoxy)butane
- 2- (4,4-Difluoropiperidin-1-yl)-6-methoxy-N- [1- (propan-2-yl)piperidin-4-yl]-7- [3- (pyrrolidin-1-yl)propoxy]quinazolin-4-amine
Uniqueness
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methoxy-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-32-17-16-31(21-25-18-28-29-27(25)23-8-4-3-5-9-23)19-22-12-14-30(15-13-22)20-24-10-6-7-11-26(24)33-2/h3-11,18,22H,12-17,19-21H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBUSJVUNAXXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5190511.png)
![7-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5190516.png)
![3-methoxy-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190523.png)
![1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B5190527.png)
![2-(benzyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5190530.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5190538.png)
![4-[(3-Fluoroanilino)methyl]-2-methoxyphenol](/img/structure/B5190540.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5190545.png)


![2-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5190596.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}cyclohexanol](/img/structure/B5190602.png)
